N-(2-methylpropyl)benzo[cd]indol-2-amine
Description
Structural Classification Within Heterocyclic Aromatic Systems
The classification of this compound within heterocyclic aromatic systems requires a comprehensive understanding of the fundamental principles that govern the structure and properties of these important compound classes. Heterocyclic compounds are defined as cyclic structures containing atoms of at least two different elements as ring members, with the heterocyclic aromatic category specifically encompassing those systems that exhibit aromatic character according to Hückel's rule. The benzo[cd]indole framework represents a sophisticated example of a fused heterocyclic aromatic system, where multiple aromatic rings are combined to create an extended conjugated structure with enhanced stability and unique electronic properties. This particular arrangement places the compound within the broader classification of benzofused indole derivatives, which constitute a significant subset of nitrogen-containing heterocyclic aromatics.
The indole portion of the benzo[cd]indole system exemplifies the classic characteristics of heterocyclic aromaticity, featuring a five-membered pyrrole ring fused to a six-membered benzene ring. This bicyclic arrangement satisfies the criteria for aromaticity through its planar geometry, cyclic conjugation, and adherence to the 4n+2 electron rule, with the nitrogen atom contributing one electron to the aromatic π-system. The additional benzene ring fused to the indole core in the benzo[cd]indole structure extends the conjugated system, creating a tricyclic aromatic framework with eleven carbon atoms and one nitrogen atom. This extended conjugation results in unique electronic properties that distinguish benzo[cd]indole derivatives from simpler indole compounds, including altered absorption spectra, modified reactivity patterns, and enhanced stability toward oxidation and other chemical transformations.
The heterocyclic aromatic classification system recognizes several distinct categories based on ring size, heteroatom identity, and degree of saturation. Within this framework, this compound belongs to the class of nitrogen-containing aromatic heterocycles, specifically within the subgroup of fused polycyclic systems. The compound shares structural similarities with other important heterocyclic aromatics such as quinoline, isoquinoline, and carbazole, all of which feature fused ring systems containing nitrogen heteroatoms. However, the specific arrangement of rings in the benzo[cd]indole system creates unique structural features that distinguish it from these related compounds, including the positioning of the nitrogen atom and the pattern of ring fusion that results in the characteristic [cd] designation.
| Structural Feature | Description | Classification Impact |
|---|---|---|
| Core Framework | Tricyclic benzo[cd]indole | Fused heterocyclic aromatic |
| Heteroatom | Nitrogen in 5-membered ring | Nitrogen heterocycle |
| Ring Fusion Pattern | Linear [cd] arrangement | Specific geometric classification |
| Aromatic Character | Extended π-conjugation | Aromatic heterocycle |
| Substitution Pattern | N-(2-methylpropyl) group | Substituted derivative |
The electronic structure of this compound reflects the principles of heterocyclic aromaticity, where the nitrogen atom's lone pair participates in the aromatic π-system while maintaining its basic character. This dual nature of the nitrogen atom contributes to the compound's unique reactivity profile, enabling it to participate in both electrophilic and nucleophilic reactions depending on the specific reaction conditions and reagents employed. The extended conjugation in the benzo[cd]indole system also results in distinctive spectroscopic properties, including characteristic absorption bands in the ultraviolet-visible region that reflect the compound's electronic structure. These spectroscopic features serve as important diagnostic tools for compound identification and provide insights into the electronic nature of the aromatic system.
Historical Context of Benzo[cd]indole Derivatives in Organic Chemistry
The historical development of benzo[cd]indole chemistry is intrinsically linked to the broader evolution of heterocyclic organic chemistry and the progressive understanding of aromatic systems. The foundational work on indole chemistry began in the mid-nineteenth century with the study of indigo dye, where indole was first isolated through the treatment of indigo with oleum, leading to the compound's name as a portmanteau of "indigo" and "oleum". This early discovery established the importance of indole-based structures in both natural products and synthetic chemistry, setting the stage for the later development of more complex polycyclic indole derivatives such as the benzo[cd]indole system. The systematic study of fused heterocyclic systems gained momentum in the twentieth century as synthetic methodologies advanced and the relationship between molecular structure and biological activity became increasingly apparent.
The specific investigation of benzo[cd]indole derivatives emerged as part of the broader interest in polycyclic aromatic heterocycles during the latter half of the twentieth century. Early synthetic approaches to these compounds often employed harsh reaction conditions and yielded complex product mixtures, limiting their practical utility and hindering systematic structure-activity relationship studies. However, the development of more sophisticated synthetic methodologies, including transition-metal-catalyzed processes and organolithium chemistry, enabled the efficient preparation of benzo[cd]indole scaffolds with improved yields and selectivity. These advances coincided with growing recognition of the potential biological activities of such compounds, particularly in the context of medicinal chemistry applications where the rigid planar structure and heteroatom functionality of benzo[cd]indoles offered attractive features for drug design.
A significant milestone in benzo[cd]indole chemistry occurred with the discovery of their potential as bromodomain inhibitors, particularly targeting the bromodomain and extra-terminal domain family of proteins. This breakthrough emerged from structure-based virtual screening approaches that identified the benzo[cd]indol-2(1H)-one scaffold as a promising framework for developing selective inhibitors with therapeutic potential in cancer and inflammatory diseases. The subsequent optimization of these compounds through medicinal chemistry approaches led to the development of potent and selective bromodomain inhibitors with nanomolar binding affinities and favorable pharmacokinetic properties. This work demonstrated the value of the benzo[cd]indole framework as a privileged structure in drug discovery and stimulated renewed interest in the synthesis and functionalization of related derivatives.
The evolution of synthetic methodologies for benzo[cd]indole construction has paralleled advances in organic synthetic chemistry more broadly. Early approaches relied primarily on classical cyclization reactions and harsh reaction conditions that often resulted in low yields and limited functional group tolerance. The introduction of palladium-catalyzed processes in the late twentieth century provided more efficient routes to these compounds, enabling the formation of carbon-carbon and carbon-nitrogen bonds under milder conditions with improved selectivity. More recently, the development of transition-metal-free synthetic methods has offered environmentally benign alternatives that avoid the use of expensive and potentially toxic metal catalysts while maintaining high efficiency. These methodological advances have made benzo[cd]indole derivatives more accessible to researchers and have facilitated their incorporation into diverse chemical libraries for biological screening.
| Historical Period | Key Developments | Impact on Field |
|---|---|---|
| 1860s-1920s | Discovery of indole from indigo dye | Foundation of indole chemistry |
| 1930s-1960s | Early heterocyclic aromatic studies | Basic understanding of fused systems |
| 1970s-1990s | Development of metal-catalyzed synthesis | Improved synthetic accessibility |
| 2000s-2010s | Discovery of bromodomain inhibitor activity | Medicinal chemistry applications |
| 2010s-present | Transition-metal-free synthetic methods | Green chemistry approaches |
The contemporary understanding of benzo[cd]indole chemistry reflects the convergence of synthetic methodology, theoretical chemistry, and biological applications. Modern computational approaches have provided detailed insights into the electronic structure and reactivity patterns of these compounds, enabling the rational design of synthetic routes and the prediction of biological activities. The development of structure-based drug design methodologies has further enhanced the utility of benzo[cd]indole scaffolds in medicinal chemistry, allowing researchers to optimize molecular properties through systematic structural modifications. These advances have established benzo[cd]indole derivatives as important synthetic targets and have highlighted their potential for addressing various therapeutic challenges.
Properties
Molecular Formula |
C15H16N2 |
|---|---|
Molecular Weight |
224.3g/mol |
IUPAC Name |
N-(2-methylpropyl)-1H-benzo[cd]indol-2-imine |
InChI |
InChI=1S/C15H16N2/c1-10(2)9-16-15-12-7-3-5-11-6-4-8-13(17-15)14(11)12/h3-8,10H,9H2,1-2H3,(H,16,17) |
InChI Key |
IMGHWABIBDILMK-UHFFFAOYSA-N |
SMILES |
CC(C)CN=C1C2=CC=CC3=C2C(=CC=C3)N1 |
Isomeric SMILES |
CC(C)CNC1=NC2=CC=CC3=C2C1=CC=C3 |
Canonical SMILES |
CC(C)CNC1=NC2=CC=CC3=C2C1=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and physicochemical differences between N-(2-methylpropyl)benzo[cd]indol-2-amine and related compounds:
Key Observations:
The diisopropylaminoethyl chain in the tryptamine derivative (C₁₆H₂₄N₂) further elevates lipophilicity (logP ≈ 4.1), correlating with its psychoactive effects .
Synthetic Pathways :
- This compound likely undergoes alkylation using 2-methylpropyl halides under basic conditions (e.g., NaH/DMSO), akin to methods for synthesizing 4-Methoxy-N-(2-methylpropenyl)-2-nitrobenzenamine .
- In contrast, aryl-substituted analogs (e.g., N-(4-methylphenyl)benzo[cd]indol-2-amine) require Ullmann or Buchwald-Hartwig coupling for aryl-amine bond formation, increasing synthetic complexity .
Biological Implications :
- The benzo[cd]indole core is associated with intercalation into DNA or protein binding, as seen in antitumor agents. The isobutyl chain may reduce steric hindrance compared to bulkier aryl groups, enhancing binding flexibility .
- The tryptamine analog (C₁₆H₂₄N₂) demonstrates serotonin receptor affinity, whereas the absence of an indole-3-ethyl group in this compound likely shifts its pharmacological profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
